molecular formula C17H24N6O2 B6980230 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea

Cat. No.: B6980230
M. Wt: 344.4 g/mol
InChI Key: DTEDDZIUQLFBHK-UHFFFAOYSA-N
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Description

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a urea moiety

Properties

IUPAC Name

1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11(2)15(24)12-6-8-13(9-7-12)19-16(25)18-10-14-20-22-23(21-14)17(3,4)5/h6-9,11H,10H2,1-5H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDDZIUQLFBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)NC(=O)NCC2=NN(N=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting tert-butylamine with sodium azide and an appropriate nitrile under acidic conditions. This reaction forms the 2-tert-butyltetrazole intermediate.

  • Alkylation: : The tetrazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

  • Urea Formation: : The alkylated tetrazole is reacted with 4-(2-methylpropanoyl)phenyl isocyanate to form the final urea compound. This step typically requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The tetrazole ring is known for its bioisosteric properties, which can mimic the carboxylate group in biological systems, potentially leading to the development of new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for use in catalysis or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a crucial role in binding to these targets, while the urea moiety might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-phenylurea: Similar structure but lacks the 4-(2-methylpropanoyl)phenyl group.

    1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(methoxyphenyl)]urea: Contains a methoxy group instead of the 2-methylpropanoyl group.

Uniqueness

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea is unique due to the presence of both the tetrazole and urea moieties, along with the 4-(2-methylpropanoyl)phenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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